1-(2,3,4,5,6-ペンタデゥテリオフェニル)プロパン-1-オン

説明

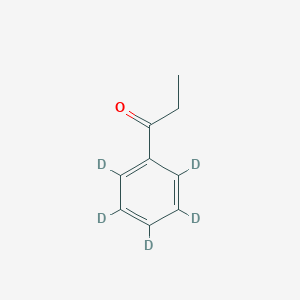

Propiophenone-2',3',4',5',6'-D5 is a deuterated derivative of phenylpropanone. This compound is characterized by the substitution of hydrogen atoms with deuterium atoms on the phenyl ring. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties.

科学的研究の応用

Chemistry

Propiophenone-2',3',4',5',6'-D5 serves as a precursor for synthesizing various pharmaceuticals and illicit drugs. Its deuterated nature allows researchers to study reaction mechanisms and kinetics more effectively than with non-deuterated counterparts.

Key Reactions:

- Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.

- Reduction : The ketone group can be reduced to an alcohol using sodium borohydride.

- Substitution : The deuterated phenyl ring can undergo electrophilic aromatic substitution reactions.

Biology

In biological studies, Propiophenone-2',3',4',5',6'-D5 is utilized for tracing metabolic pathways. The stable isotope labeling facilitates the tracking of how this compound and its metabolites are processed in biological systems.

Applications Include:

- Metabolic Studies : Enhances detection sensitivity in complex biological matrices.

- Drug Interaction Studies : Investigates interactions between drugs and biological targets, providing insights into pharmacodynamics.

Medicine

Deuterated compounds often exhibit altered pharmacokinetics, making them useful in drug development. Propiophenone-2',3',4',5',6'-D5 can improve drug efficacy while reducing side effects.

Case Study 1: Metabolic Pathway Tracing

A study demonstrated that using deuterated compounds like Propiophenone-2',3',4',5',6'-D5 significantly improved the accuracy of tracing drug metabolites. Researchers found that isotopic labeling enhanced detection sensitivity in complex biological samples, allowing for more precise pharmacokinetic profiling.

Case Study 2: Drug Interaction Analysis

Research utilizing Propiophenone-2',3',4',5',6'-D5 as a reference compound revealed critical insights into enzyme interactions. The stable isotope labeling enabled scientists to differentiate contributions from labeled versus unlabeled molecular fragments during enzymatic reactions, elucidating the catalytic mechanisms involved.

準備方法

The synthesis of Propiophenone-2',3',4',5',6'-D5 typically involves the deuteration of phenylpropanone. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process. Industrial production methods may involve more advanced techniques, such as continuous flow reactors, to achieve higher yields and purity.

化学反応の分析

Propiophenone-2',3',4',5',6'-D5 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.

Substitution: The deuterated phenyl ring can undergo electrophilic aromatic substitution reactions.

作用機序

The mechanism of action of Propiophenone-2',3',4',5',6'-D5 is primarily related to its deuterated nature. Deuterium atoms have a greater mass than hydrogen atoms, which can lead to changes in bond strength and reaction rates. This isotope effect can influence the compound’s interactions with molecular targets and pathways, making it a valuable tool in studying biochemical processes and drug metabolism.

類似化合物との比較

Propiophenone-2',3',4',5',6'-D5 can be compared with other deuterated and non-deuterated phenylpropanone derivatives:

1-Phenylpropan-1-one: The non-deuterated version, commonly used in organic synthesis and as a precursor for various compounds.

2-Bromo-1-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one: A brominated derivative used in different synthetic applications.

1-(2-Hydroxyphenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one:

The uniqueness of Propiophenone-2',3',4',5',6'-D5 lies in its deuterated nature, which imparts distinct physical and chemical properties, making it a valuable compound in various research fields.

生物活性

Propiophenone-2',3',4',5',6'-D5 is a deuterated derivative of propiophenone, where five hydrogen atoms are replaced by deuterium. This modification enhances its utility in various biological and analytical studies, particularly in tracing metabolic pathways and understanding drug interactions. The compound's stable isotope labeling allows for precise tracking in biological systems, making it a valuable tool for pharmacokinetic studies.

- Molecular Formula : C9H9D5O

- Molecular Weight : 139.21 g/mol

- Structure : The compound retains the structural characteristics of propiophenone, with the substitution of deuterium atoms providing unique isotopic properties that facilitate research applications.

While propiophenone-2',3',4',5',6'-D5 itself may not exhibit direct biological activity, it serves as an important reference compound in studies examining the mechanisms of action of related molecules. Its isotopic labeling aids in understanding how structural modifications influence biological activity and efficacy.

Biological Applications

The primary applications of propiophenone-2',3',4',5',6'-D5 include:

- Metabolic Pathway Studies : The compound is utilized to trace metabolic pathways, allowing researchers to observe how drugs are processed within biological systems.

- Drug Interaction Studies : Propiophenone-2',3',4',5',6'-D5 can be used to investigate interactions between drugs and enzymes or receptors, providing insights into pharmacodynamics.

1. Metabolic Studies

Research has demonstrated that deuterated compounds like propiophenone-2',3',4',5',6'-D5 can significantly improve the accuracy of metabolic studies. For instance, studies involving the tracking of drug metabolites have shown that isotopic labeling can enhance detection sensitivity and specificity in complex biological matrices.

2. Pharmacological Implications

The pharmacological implications of using propiophenone-2',3',4',5',6'-D5 extend to its role as a reference standard in drug development. By providing insights into the metabolic fate of similar compounds, researchers can better predict therapeutic outcomes.

特性

IUPAC Name |

1-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIOVPPHQSLHCZ-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)CC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601310810 | |

| Record name | 1-Propanone, 1-(phenyl-d5)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54419-23-7 | |

| Record name | 1-Propanone, 1-(phenyl-d5)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54419-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 1-(phenyl-d5)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。